molecular formula C8H6ClF2NO B1585338 2-chloro-N-(3,4-difluorophenyl)acetamide CAS No. 76778-13-7

2-chloro-N-(3,4-difluorophenyl)acetamide

Cat. No. B1585338
CAS RN: 76778-13-7
M. Wt: 205.59 g/mol
InChI Key: BGKVOCLZYDSHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C8H6ClF2NO . It has a molecular weight of 205.58900 .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(3,4-difluorophenyl)acetamide consists of a chloroacetyl group (ClCH2CO-) and a 3,4-difluorophenyl group (C6H3F2-) linked by a nitrogen atom . The exact mass of the molecule is 205.01100 .


Physical And Chemical Properties Analysis

2-chloro-N-(3,4-difluorophenyl)acetamide has a density of 1.444g/cm3, a boiling point of 327ºC at 760 mmHg, and a melting point of 110-112ºC . It also has a flash point of 151.6ºC . The LogP value, which indicates its solubility in water and octanol, is 2.21510 .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of 2-chloro-N-(3,4-difluorophenyl)acetamide has been extensively studied. Praveen et al. (2013) examined the dihedral angles and planes of the compound, revealing intricate structural details essential for understanding its chemical behavior and potential applications (Praveen et al., 2013).

Molecular Interactions and Optical Properties

Jansukra et al. (2021) conducted a comprehensive study including X-ray crystallography, theoretical investigation, and analysis of optical properties. They found that 2-chloro-N-(3,4-difluorophenyl)acetamide exhibits solvatochromic effects, indicating its responsiveness to solvent polarity, which can be crucial for applications in materials science and photovoltaics (Jansukra et al., 2021).

Quantum Chemical Calculations

Choudhary et al. (2014) explored the compound's conformation, vibrational spectroscopic, electronic, and thermodynamic properties using quantum chemical calculations. This research provides insights into the molecular structure and potential chemical reactivity, which is vital for designing new materials and pharmaceuticals (Choudhary et al., 2014).

Ligand-Protein Interactions

Mary et al. (2020) synthesized related compounds and studied their interactions with biological systems, such as Cyclooxygenase 1 (COX1), through molecular docking. This research is critical for understanding how these compounds can be applied in biological and pharmaceutical contexts (Mary et al., 2020).

Potential as Pesticides

Olszewska et al. (2008) characterized several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a class to which 2-chloro-N-(3,4-difluorophenyl)acetamide belongs, identifying their potential as pesticides. This demonstrates the compound's possible application in agriculture (Olszewska et al., 2008).

Safety And Hazards

The compound is classified as an irritant (Hazard Codes: Xi) . The safety information includes several precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

2-chloro-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKVOCLZYDSHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352862
Record name 2-chloro-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-difluorophenyl)acetamide

CAS RN

76778-13-7
Record name 2-chloro-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Cervena et al.3 was followed. To a stirred solution of 3,4-difluoroaniline (10 mmol) in toluene (5 mL) and pyridine (10 mmol) maintained at 5-10 deg C was added chloroacetyl chloride (10 mmol) in toluene (5 mL) dropwise. The mixture was allowed to stand overnight at room temperature. The organic layer was then separated and the residue was mixed with water (60 mL). The separated solid product was recrystallized from toluene to give N-(3,4-difluorophenyl) chloroacetamide (8.6 g, 84.3% yield). 1HNMR (300 MHz, CDCl3) δ 8.24 (s, 1H, NH), 7.63 (td, J=8.1 Hz, 1H, Ar—H), 7.16-7.12 (m, 2H, Ar—H), 4.19 (s, 2H, COCH2Cl).
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3,4-difluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3,4-difluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3,4-difluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3,4-difluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3,4-difluorophenyl)acetamide

Citations

For This Compound
1
Citations
C XIAO - 2014 - core.ac.uk
The design and synthesis of target compounds are described in this chapter. The compounds are functionalized benzylidene indolin-2-ones with broad structural resemblance to 47 (…
Number of citations: 2 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.